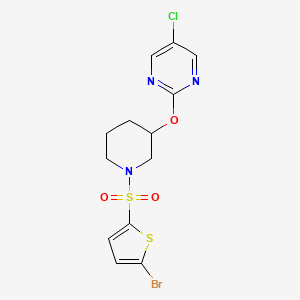

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-3-yl]oxy-5-chloropyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrClN3O3S2/c14-11-3-4-12(22-11)23(19,20)18-5-1-2-10(8-18)21-13-16-6-9(15)7-17-13/h3-4,6-7,10H,1-2,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGGLRYPECNBCBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)C2=CC=C(S2)Br)OC3=NC=C(C=N3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

Formation of the bromothiophene moiety: This step involves the bromination of thiophene using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Sulfonylation: The bromothiophene is then reacted with a sulfonyl chloride to introduce the sulfonyl group.

Piperidine ring formation: The sulfonylated bromothiophene is coupled with piperidine under basic conditions to form the piperidine ring.

Chloropyrimidine core attachment: Finally, the piperidine derivative is reacted with chloropyrimidine under nucleophilic substitution conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine can undergo various chemical reactions, including:

Oxidation: The bromothiophene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

Substitution: The chloropyrimidine core can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Variations

Key analogs include:

- 2-(5-Bromopyridin-3-yl)-5-[3-(4,5,6,7-tetrahydrothieno[3,2-c]pyridine-5-ylsulfonyl)thiophen-2-yl]-1,3,4-oxadiazole: Replaces the pyrimidine core with an oxadiazole ring and substitutes bromothiophene with bromopyridine. The tetrahydrothienopyridine sulfonyl group may alter solubility and steric interactions compared to the piperidine-sulfonyl group in the target compound .

Pharmacological and Physicochemical Properties

- Activity Notes: The bromothiophene-sulfonyl group in the target compound may enhance selectivity for sulfur-containing enzyme active sites, as observed in Ghorab et al. (2009) for sulfonamide derivatives . Conversely, oxadiazole analogs exhibit stronger π-π stacking due to aromatic heterocycles, improving DNA intercalation in anticancer assays .

Stability and Metabolic Considerations

- The sulfonyl group in the target compound increases metabolic stability compared to ester or amide-containing analogs .

- Bromine substitution may reduce oxidative metabolism, extending half-life, as reported for brominated thiophenes in Chen et al. (2006) .

Biological Activity

The compound 2-((1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-3-yl)oxy)-5-chloropyrimidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 375.73 g/mol. The compound features a piperidine ring, a chloropyrimidine moiety, and a bromothiophenesulfonyl group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antibacterial , anticancer , and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit significant antibacterial effects. The sulfonamide group is known for enhancing antibacterial activity by inhibiting bacterial folic acid synthesis. In particular:

- A study on related piperidine derivatives demonstrated moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis .

- The compound's sulfonamide functionality may contribute to its effectiveness against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of this compound is supported by studies on structurally related pyrazole derivatives, which have shown promising results against various cancer cell lines:

- Compounds similar to this structure have been tested in breast cancer models (e.g., MCF-7 and MDA-MB-231) and exhibited significant cytotoxicity, particularly when combined with standard chemotherapeutic agents like doxorubicin .

- The mechanism of action may involve the induction of apoptosis in cancer cells, as evidenced by increased rates of cell death in treated cultures .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease processes:

- The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are targets for therapeutic intervention in neurodegenerative diseases and infections, respectively .

- IC50 values for related compounds suggest that modifications to the piperidine structure can enhance enzyme binding affinity and selectivity .

Research Findings Summary

A summary of key findings from various studies regarding the biological activities of the compound is presented below:

Case Studies

- Antibacterial Efficacy : A study conducted on synthesized piperidine derivatives showed that those with bromine and chlorine substituents had enhanced antibacterial properties. The specific structure of this compound suggests it may exhibit similar or improved efficacy against resistant bacterial strains .

- Cytotoxic Effects in Cancer Models : In vitro studies involving the combination of this compound with traditional chemotherapeutics revealed a synergistic effect, particularly in aggressive breast cancer subtypes. This suggests potential for development as an adjunct therapy in cancer treatment regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.